molecular formula C14H15NS B097351 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO- CAS No. 18833-49-3

11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-

Cat. No. B097351
CAS RN: 18833-49-3
M. Wt: 229.34 g/mol
InChI Key: YBOMISGYHLRBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO- is a chemical compound that belongs to the family of quinolines. It has been studied extensively for its potential applications in the field of scientific research due to its unique properties and structure.

Mechanism of Action

The mechanism of action of 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO- varies depending on its application. Studies have shown that it can induce apoptosis in cancer cells by activating caspases and increasing reactive oxygen species. It can also inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA synthesis. Additionally, it has been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO- depend on the concentration and duration of exposure. Studies have shown that it can induce cytotoxicity in cancer cells, inhibit bacterial growth, and protect against oxidative stress. It has also been shown to modulate certain signaling pathways and inhibit certain enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO- in lab experiments is its unique structure, which allows for various applications. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, and further studies are needed to determine its potential toxicity and side effects.

Future Directions

There are several future directions for the study of 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-. One direction is to investigate its potential as a therapeutic agent for cancer and bacterial infections. Another direction is to explore its antioxidant properties and potential use in preventing oxidative stress-related diseases. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO- involves the reaction of 2-aminothiophenol with 2-cycloheptanone in the presence of a catalyst such as phosphorous pentoxide. The reaction yields the desired product, which can be purified through column chromatography or recrystallization.

Scientific Research Applications

The unique structure of 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO- makes it a promising candidate for various scientific research applications. It has been studied for its potential as an anticancer agent, antimicrobial agent, and antioxidant. It has also been investigated for its potential to inhibit certain enzymes and modulate cellular signaling pathways.

properties

CAS RN

18833-49-3

Product Name

11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

5,6,7,8,9,10-hexahydrocyclohepta[b]quinoline-11-thione

InChI

InChI=1S/C14H15NS/c16-14-10-6-2-1-3-8-12(10)15-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2,(H,15,16)

InChI Key

YBOMISGYHLRBLJ-UHFFFAOYSA-N

Isomeric SMILES

C1CCC2=C(C3=CC=CC=C3N=C2CC1)S

SMILES

C1CCC2=C(CC1)NC3=CC=CC=C3C2=S

Canonical SMILES

C1CCC2=C(CC1)NC3=CC=CC=C3C2=S

Other CAS RN

18833-49-3

synonyms

5,6,7,8,9,10-Hexahydro-11H-cyclohepta[b]quinoline-11-thione

Origin of Product

United States

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